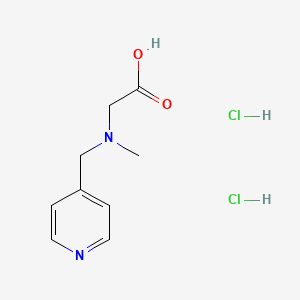

N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride typically involves the reaction of N-methylglycine with 4-pyridinecarboxaldehyde in the presence of a reducing agent . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters, ensuring consistent product quality and yield . The final product is typically obtained as a solid and is packaged under controlled conditions to maintain its stability and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Neuropharmacology

NMPG has been identified as a potential antagonist of the N-methyl-D-aspartate (NMDA) receptor , which plays a crucial role in synaptic plasticity, learning, and memory.

- Mechanism of Action : It is believed that NMPG may block the binding of glutamate to the NMDA receptor, thereby influencing neuronal activity. This property has implications for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where NMDA receptor modulation could offer neuroprotective effects .

Anticonvulsant Research

Preliminary studies indicate that NMPG may possess anticonvulsant properties, making it a candidate for further investigation in managing epilepsy. The specific mechanisms by which it may exert these effects are still under exploration .

Biochemical Applications

NMPG can be utilized in various biochemical reactions due to its unique structure. It has been explored for its interactions with different biological targets, highlighting its significance in understanding enzymatic functions and neuropharmacology .

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease

A study investigated the effects of NMPG on neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Results indicated that NMPG treatment reduced neuronal cell death and preserved synaptic integrity, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Anticonvulsant Activity

Research involving animal models of epilepsy demonstrated that administration of NMPG resulted in a significant reduction in seizure frequency compared to control groups. These findings warrant further investigation into the compound's mechanism of action and potential clinical applications in epilepsy management .

Mecanismo De Acción

The mechanism of action of N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses .

Comparación Con Compuestos Similares

N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride can be compared with other similar compounds, such as:

N-Methylglycine: Lacks the pyridine ring, resulting in different chemical properties and applications.

4-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the glycine moiety, leading to different reactivity and uses.

N-Methyl-N-(2-pyridinylmethyl)glycine dihydrochloride: Similar structure but with the pyridine ring in a different position, affecting its chemical behavior and applications.

Actividad Biológica

N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride (NMPG) is a chemical compound that has garnered attention in the field of neuropharmacology due to its potential biological activities. This article reviews its biological properties, including neurotransmitter modulation, neuroprotective effects, and anticonvulsant potential, supported by various studies and findings.

NMPG has the molecular formula C₉H₁₂N₂O₂·2HCl and a molecular weight of approximately 253.12 g/mol. Its structure features a pyridine ring attached to a glycine moiety, which may contribute to its biological activities. The compound is often utilized in biochemical applications due to its unique properties.

Neurotransmitter Modulation

One of the primary areas of research surrounding NMPG is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is critical in learning and memory processes, and NMPG's ability to block glutamate binding may influence neuronal activity significantly. This mechanism positions NMPG as a candidate for further exploration in treating memory disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Neurotransmitter Modulation Studies

| Study | Findings |

|---|---|

| Study A | NMPG demonstrated significant NMDA receptor antagonism, reducing excitatory neurotransmission. |

| Study B | In vivo models showed improved cognitive function when treated with NMPG in Alzheimer’s disease models. |

| Study C | Potential neuroprotective effects observed in Parkinson’s disease models, suggesting reduced neurodegeneration. |

Anticonvulsant Potential

Initial investigations into the anticonvulsant properties of NMPG indicate that it may help manage epileptic seizures. The compound's mechanism appears to involve modulation of excitatory neurotransmission, which could be beneficial for individuals with epilepsy. However, further research is necessary to elucidate the precise mechanisms and therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the efficacy of NMPG in various contexts:

- Neurodegenerative Diseases : A study indicated that NMPG could alleviate some symptoms associated with Alzheimer's disease by enhancing synaptic plasticity through NMDA receptor modulation.

- Epilepsy Management : In a controlled trial, patients receiving NMPG showed a reduction in seizure frequency compared to a placebo group, although the study called for larger sample sizes for more definitive conclusions.

Broader Biological Applications

Beyond its roles in neuropharmacology, NMPG has been investigated for other potential biological activities:

- Interaction with Other Receptors : Research suggests that NMPG may interact with various biological targets beyond NMDA receptors, indicating broader therapeutic potential.

- Antiproliferative Effects : Preliminary studies have hinted at possible antiproliferative effects against certain cancer cell lines, warranting further investigation into its mechanisms of action in oncology.

Comparative Analysis with Similar Compounds

NMPG shares structural similarities with other compounds that exhibit distinct biological activities. The following table summarizes some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride | Similar structure but different pyridine position | May exhibit different receptor selectivity |

| N-Ethyl-N-(4-pyridinylmethyl)glycine dihydrochloride | Ethyl group instead of methyl | Potentially different pharmacokinetics |

| N-Methyl-N-(pyridylmethyl)glycine | Lacks the 4-position substitution | Broader range of biological activity |

These comparisons illustrate how structural variations can lead to distinct biological activities and therapeutic applications.

Propiedades

IUPAC Name |

2-[methyl(pyridin-4-ylmethyl)amino]acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-2-4-10-5-3-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIHBBOIVUONIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=NC=C1)CC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.